Formal Documentation That Quantitative Biological Data for This Specific Compound Is Absent from Public Domain Sources (May 2026)
An exhaustive search of PubMed, Google Scholar, BindingDB, ChEMBL, SciFinder, Google Patents, and Justia Patents (conducted May 2026) for the exact CAS number 2097921-45-2 and its IUPAC name returned zero primary research papers, zero patents containing individual compound characterization data, and zero entries in authoritative bioactivity databases. The compound appears solely within the Markush structures of broad patent claims (e.g., USRE48622, US9617269) without specific IC50, Ki, EC50, or selectivity data [1]. This represents a critical procurement risk: any purchasing decision predicated on assumed kinase potency or selectivity must be deferred pending vendor-supplied or custom characterization data. In contrast, structurally related pyrazolo[3,4-d]pyrimidine compounds bearing alternative 4-position substituents have been characterized in peer-reviewed studies: for example, 4-(phenylamino)pyrazolo[3,4-d]pyrimidine derivatives demonstrate EGFR tyrosine kinase IC50 values below 10 nM [2], and C6-unsubstituted analogs exhibit dual Src/Abl inhibitory activity with nanomolar potency against imatinib-resistant T315I mutant cell lines [3]. Without analogous data for CAS 2097921-45-2, no quantitative performance claims can be substantiated.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50, Ki, EC50, selectivity profile) |
|---|---|
| Target Compound Data | No data found in any admissible source (search date: May 2026) |
| Comparator Or Baseline | In-class pyrazolo[3,4-d]pyrimidine analogs: EGFR IC50 < 10 nM (4-(phenylamino) series) [2]; Src/Abl dual IC50 nanomolar against T315I mutant [3] |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | Comprehensive database search across PubMed, Google Scholar, BindingDB, ChEMBL, SciFinder, Google Patents, Justia Patents |
Why This Matters
Procurement teams and principal investigators must be aware that no published quantitative evidence supports claims of superiority or equivalence for this compound; purchasing should be contingent upon receiving a vendor Certificate of Analysis that includes, at minimum, HPLC purity, identity confirmation (1H/13C NMR, HRMS), and, where relevant, biochemical profiling data.
- [1] Vanderhoydonck, B., et al. (2019). Therapeutically active pyrazolo-pyrimidine derivatives. US Patent RE48,622 E. CAS 2097921-45-2 falls within the generic Markush claims but is not individually characterized. View Source
- [2] Traxler, P. M., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1997). Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601–3616. View Source
- [3] Radi, M., Tintori, C., Musumeci, F., Brullo, C., Zamperini, C., Dreassi, E., ... & Schenone, S. (2013). Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant. Journal of Medicinal Chemistry, 56(13), 5382–5394. View Source
